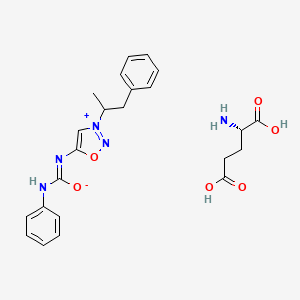
Sydnogluton
Descripción general
Descripción
Sydnogluton is a combination of sydnocarb and glutamic acid . It has shown psychostimulating, thermogenic, and actoprotective effects . The chemical formula of Sydnogluton is C23H28N5O6 .
Molecular Structure Analysis
The InChi Key for Sydnogluton is MKRAHMBPYLEZBE-ZHFOVZDHSA-M . The SMILES Code is N=C(Nc1ccccc1)[N+]2(C@HCc3ccccc3)=NOC([O-])=C2.NC@@H=O)C(O)=O . The molecular weight of Sydnogluton is 470.500 .Physical And Chemical Properties Analysis
Sydnogluton appears as a solid powder . It is soluble in DMSO . The elemental analysis shows that it contains Carbon (58.71%), Hydrogen (6.00%), Nitrogen (14.89%), and Oxygen (20.40%) .Aplicaciones Científicas De Investigación
Psychostimulating and Thermogenic Effects
Sydnogluton, a combination of sydnocarb and glutamic acid, has been studied for its psychostimulating, thermogenic, and actoprotective effects. Research conducted by Lakota Ng, Shashkov Vs, Ostrovskaia Gz, L. Im, and Kvasova Mm (1993) explored its use in volunteers undergoing exercises in conditions of experimental microgravitation and cold exposures. The findings indicated significant psychostimulating and thermogenic effects of sydnogluton, providing insights into its potential applications in clinical and physiological settings (Lakota Ng et al., 1993).
Effectiveness in Cold Environment Exposure
Another study by A. Barer, N. Lakota, G. Z. Ostrovskaia, and V. Shashkov (1988) assessed the impact of sydnogluton on thermal status in cold environments. The research showed that sydnogluton effectively maintained thermal parameters of the body in cold water, extending exposure time by 2-6 hours. This study highlights the potential use of sydnogluton in enhancing human tolerance to cold environments (Barer et al., 1988).
Cardiovascular System and Pharmacological Correction
In research focusing on the cardiovascular system, V. Shashkov, N. Lakota, A. Modin, and S. L. Il'ina (1991) explored the pharmacological correction capabilities of sydnogluton during suited immersion experiments. The study demonstrated that sydnogluton could enhance cardiovascular orthostatic and exercise tolerance, suggesting its potential for cardiovascular applications (Shashkov et al., 1991).
Propiedades
IUPAC Name |
(2S)-2-aminopentanedioic acid;N-phenyl-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2.C5H9NO4/c1-14(12-15-8-4-2-5-9-15)22-13-17(24-21-22)20-18(23)19-16-10-6-3-7-11-16;6-3(5(9)10)1-2-4(7)8/h2-11,13-14H,12H2,1H3,(H-,19,20,21,23);3H,1-2,6H2,(H,7,8)(H,9,10)/t;3-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOWZLDIQOWLGC-HVDRVSQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)N=C(NC3=CC=CC=C3)[O-].C(CC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)/N=C(/NC3=CC=CC=C3)\[O-].C(CC(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sydnogluton | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



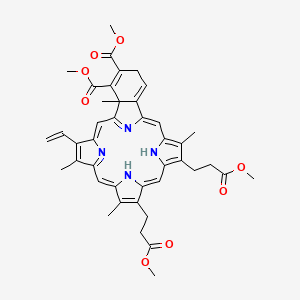
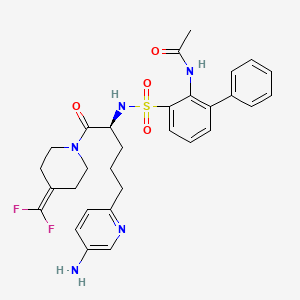

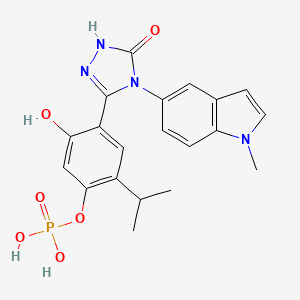
![(2S,5S,8S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-8-(4-aminobutyl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2,11,20-trimethyl-5-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carboxamide](/img/structure/B611025.png)
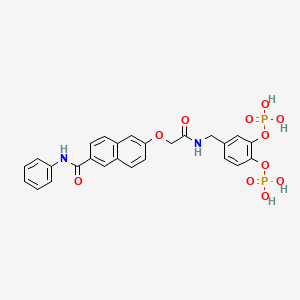
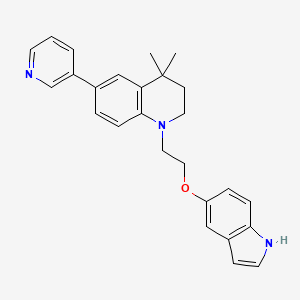
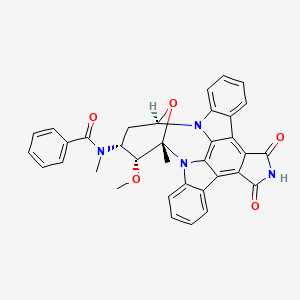
![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611031.png)
![(4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611033.png)